molecular formula C11H14FNO B13590076 2-(3-Fluoro-2-methoxyphenyl)pyrrolidine

2-(3-Fluoro-2-methoxyphenyl)pyrrolidine

Cat. No.: B13590076
M. Wt: 195.23 g/mol
InChI Key: NRGVPYJJDYZUIN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methoxyphenyl)pyrrolidine is a pyrrolidine derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 2-position of the phenyl ring. Its molecular formula is C₁₂H₁₆FNO (free base), with a molecular weight of 225.26 g/mol. The hydrochloride salt form has a molecular weight of 245.72 g/mol (C₁₂H₁₇ClFNO) . Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as receptors and enzymes.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-11-8(4-2-5-9(11)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3

InChI Key

NRGVPYJJDYZUIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methoxyphenyl)pyrrolidine typically involves the reaction of 3-fluoro-2-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Fluoro-2-methoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrrolidine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative table of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-(3-Fluoro-2-methoxyphenyl)pyrrolidine 3-Fluoro, 2-methoxy C₁₂H₁₆FNO 225.26 Electron-withdrawing F and electron-donating OCH₃; potential for enhanced binding affinity
2-(3-Methoxyphenyl)pyrrolidine 3-Methoxy C₁₁H₁₅NO 177.24 Lacks fluorine; reduced steric and electronic effects compared to fluoro-analogue
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl 5-Fluoro, 2-methyl C₁₁H₁₄FClN 229.69 Methyl group increases steric bulk; enantiomeric purity may influence CNS activity
2-(2,5-Difluorophenyl)pyrrolidine HCl 2,5-Difluoro C₁₀H₁₁F₂ClN 234.65 Dual fluorine substitution enhances lipophilicity and metabolic stability

Key Observations :

  • Steric Considerations : Compounds with bulkier substituents (e.g., 2-methyl in (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine) may exhibit altered receptor selectivity due to steric hindrance .

Comparison of Challenges :

  • The need for expensive catalysts (e.g., Pd) in cross-coupling reactions limits scalability for analogues like 2-(3-Methoxyphenyl)pyrrolidine .
  • The target compound’s synthesis (via oxonium cation pathways) offers cost advantages but requires precise control of acid conditions to prevent ring opening .

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